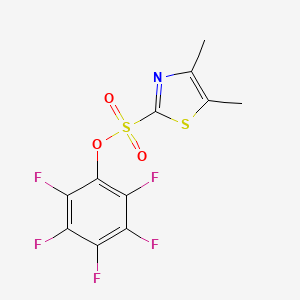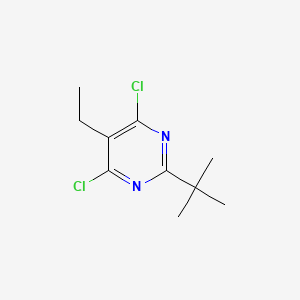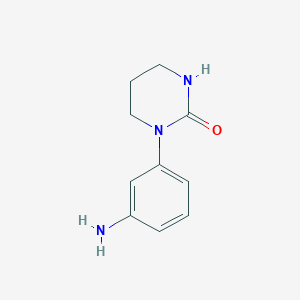![molecular formula C11H18N2O B1526201 2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine CAS No. 910380-87-9](/img/structure/B1526201.png)
2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine
Overview
Description
2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine is a chemical compound with the CAS Number: 910380-87-9 . It has a molecular weight of 194.28 and its IUPAC name is 2-(6-tert-butoxy-2-pyridinyl)ethanamine .
Molecular Structure Analysis
The InChI code for 2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine is 1S/C11H18N2O/c1-11(2,3)14-10-6-4-5-9(13-10)7-8-12/h4-6H,7-8,12H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Direct Synthesis of Amides
Primary amines, including derivatives like "2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine," can be directly acylated with alcohols to produce amides and molecular hydrogen. This process, catalyzed by a ruthenium complex based on a dearomatized PNN-type ligand, does not require acid or base promoters, thus offering an efficient synthetic route (Gunanathan, Ben‐David, & Milstein, 2007).
Metalation and Carbon-Carbon Coupling Reaction
The compound's derivatives undergo metalation with dimethylzinc, leading to the formation of dimeric zinc complexes. These complexes are crucial in zinc-mediated carbon-carbon coupling reactions, a fundamental process in organic synthesis (Westerhausen et al., 2001).
Optical Properties in Heterocyclic Systems
Derivatives of "2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine" in heterocyclic systems exhibit unique optical properties. These properties are influenced by the presence of electron-donating amino groups and nitrogen-based π-deficient heterocycles, making them potential candidates for applications in material science, particularly in light-emitting materials (Palion-Gazda et al., 2019).
Redox-Annulations in Cyclic Amines
The compound can be involved in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines. This process is significant in the synthesis of complex organic molecules (Kang et al., 2015).
Coordination Chemistry
Its derivatives are used in coordination chemistry, where they act as ligands to form luminescent lanthanide compounds and iron complexes. These complexes are investigated for their potential in biological sensing and photochemical applications (Halcrow, 2005).
N-Protection of Amines
The compound is relevant in the N-tert-butoxycarbonylation of amines, a crucial step in the protection of amine groups during synthetic processes. This method offers advantages like high yields and clean reactions (Karimian & Tajik, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)14-10-6-4-5-9(13-10)7-8-12/h4-6H,7-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSDJXXTSIGPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid](/img/structure/B1526119.png)
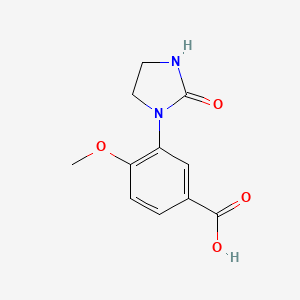


![1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1526124.png)
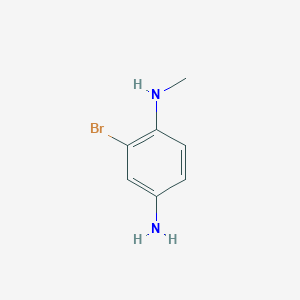
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)
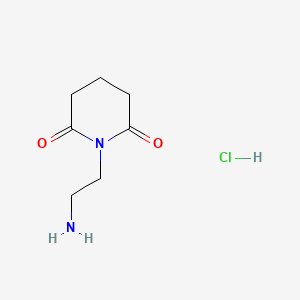

![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)
